Specific Scientific Field: Chemistry, specifically the formulation of detergents and disinfectants.
Summary of the Application: N,N,N’,N’-tetraacetylethylenediamine (TAED) is used as an activator for persodiums (perborates, alkaline percarbonates, etc.) that are part of the composition of modern detergents. It helps to wash away stains and dirt agents efficiently, even at low temperatures.
Methods of Application or Experimental Procedures: The synthesis of TAED is approached in two steps, using ethylenediamine as a basic raw material. This is acetylated in the first step with acetic acid to give N,N’-diacetylethylenediamine (DAED), which is then acetylated with acetic anhydride up to TAED.
Results or Outcomes: The activation capacity of the peroxidic compounds was tested using sodium percabonate, as a single compound or in a mixture with TAED, on several bacteria.
Specific Scientific Field: Biochemistry, specifically the synthesis of oligonucleotides.
Summary of the Application: N,N-Diethylethylenediamine is used in the oxidative amidation of hydrogen phosphonate diesters, which is a key step in the synthesis of oligonucleotides.
Specific Scientific Field: Medical imaging, specifically the development of imaging agents for melanoma.
Specific Scientific Field: Chemistry, specifically the synthesis of TAED derivatives.
Summary of the Application: N,N’-Diacetylethylenediamine is used in the synthesis of two TAED derivatives, N,N,N’,N’-tetracetylpropylene-1,2-diamine (TA(Me)ED) and N,N,N’-triacetylpropylene-1,2-diamine (TriA(Me)ED), through the acetylation of propylene-1,2-diamine.
Methods of Application or Experimental Procedures: The hydrolytic and perhydrolytic activity of the imide molecules were studied by HPLC to elucidate the structure–function relationship.
Results or Outcomes: Due to the increased steric hindrance imparted by the α-methyl group close to the imide, TA(Me)ED and TriA(Me)ED exhibited higher hydrolytic stability than TAED, with the hydrolytic rate constants (kH) at pH 8.0 decreased by 58% and 84% for TA(Me)ED and TriA(Me)ED, respectively.
N,N'-Diacetylethylenediamine is an organic compound with the molecular formula C₆H₁₂N₂O₂ and a CAS number of 871-78-3. This compound is a derivative of ethylenediamine, where each amine nitrogen is acetylated with an acetic acid moiety. It appears as a white crystalline solid and is soluble in organic solvents but shows limited solubility in water . N,N'-Diacetylethylenediamine is primarily used in laboratory settings and industrial applications, particularly in the synthesis of polymers and as a crosslinking agent.
Currently, there's no documented research on DAD's specific mechanism of action in any biological system.
The synthesis of N,N'-Diacetylethylenediamine typically involves the acetylation of ethylenediamine using acetic anhydride or acetyl chloride. The general procedure includes:
N,N'-Diacetylethylenediamine finds applications in various fields:
N,N'-Diacetylethylenediamine shares structural similarities with several other compounds. Here are some notable comparisons:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Ethylenediamine | H₂N-CH₂-CH₂-NH₂ | Simple diamine; lacks acetyl groups |
| Diacetamide | CH₃C(O)NH-CH₂C(O)NHCH₃ | Contains two acetyl groups; lacks ethylene link |
| N,N'-Diethylentriamine | (C₂H₅)₂N-CH₂-CH₂-N(C₂H₅)₂ | Contains ethyl groups instead of acetyl |
| N,N'-Dimethylacetamide | CH₃N(CH₃)-C(O)NH-CH₃ | Dimethyl substitution; polar solvent properties |
N,N'-Diacetylethylenediamine's unique feature lies in its dual acetylation on both nitrogen atoms, which influences its reactivity and solubility compared to other similar compounds .
N,N'-Diacetylethylenediamine (DAED, CAS 871-78-3) emerged as a critical intermediate in organic synthesis during the mid-20th century. Its significance grew alongside the development of tetraacetylethylenediamine (TAED), a bleach activator widely used in detergents. Early synthetic routes for DAED were documented in patents such as EP0042096A1 (1981), which described its production via the reaction of ethylenediamine with acetic acid under controlled conditions. Historical records also trace its role in foundational heterocyclic chemistry; for instance, Hofmann’s 1888 synthesis of 2-methylimidazoline involved heating DAED in dry hydrogen chloride, highlighting its utility in forming nitrogen-containing rings.
The compound gained industrial prominence as a precursor to TAED, with large-scale production methods refined in the 1970s. By the 2000s, annual EU consumption of DAED-derived TAED exceeded 60,000 metric tons, underscoring its economic importance.
DAED belongs to the acetylated ethylenediamine family, characterized by the substitution of hydrogen atoms on the ethylenediamine backbone with acetyl groups. Its structure (C₆H₁₂N₂O₂, molecular weight 144.17 g/mol) features two acetamide moieties bonded to the terminal amines of ethylenediamine (IUPAC name: N-[2-(acetylamino)ethyl]acetamide).
Structural hierarchy of acetylated derivatives:
DAED’s planar amide groups and flexible ethylene bridge enable hydrogen bonding and coordination chemistry, making it a versatile intermediate.
N,N'-Diacetylethylenediamine represents a critical intermediate compound in the synthesis of tetraacetylethylenediamine, serving as a cold bleach activator for detergents containing perborate [1]. The production of N,N'-diacetylethylenediamine involves sophisticated synthetic approaches that require careful optimization of reaction parameters and purification strategies to achieve commercially viable yields and purity levels [2].
The direct acetylation of ethylenediamine represents the primary industrial route for N,N'-diacetylethylenediamine synthesis, with both batch and continuous flow methodologies offering distinct advantages [1]. Traditional batch processes provide greater control over reaction conditions but suffer from lower space-time yields, while continuous flow systems enable enhanced heat and mass transfer characteristics with improved safety profiles [3].
Melt-phase synthesis utilizing acetic acid excess has emerged as the predominant industrial approach for N,N'-diacetylethylenediamine production [1]. The process operates at temperatures ranging from 140 to 215°C, where ethylenediamine and acetic acid are continuously fed into a reactor containing a melt of N,N'-diacetylethylenediamine [1]. The weight ratio of ethylenediamine to acetic acid typically ranges from 1:2 to 1:3, with acetic acid employed in molar ratios exceeding 2.05 to ensure complete conversion [1].
The melt-phase approach offers several distinct advantages over conventional aqueous systems [1]. The elevated reaction temperature facilitates rapid acetylation kinetics while simultaneously enabling the removal of reaction water through distillation [1]. Multi-stage reactor configurations, particularly stirred kettle cascades with 2 to 4 stirred kettles, are practically employed to achieve near-complete ethylenediamine conversion [1].
Recent patent developments have demonstrated that N,N'-diacetylethylenediamine can be advantageously obtained by bringing ethylenediamine into contact with water vapor before feeding into the reaction mixture [1]. This innovative approach enables the use of minimal acetic acid excess, approaching stoichiometric ratios while maintaining high conversion efficiency [1]. The molar ratio of acetic acid to ethylenediamine can be optimized to 2.0 to 2.5, preferably 2.0 to 2.1, representing a significant improvement over traditional excess conditions [1].
Catalytic dehydrogenative coupling represents an emerging methodology for N,N'-diacetylethylenediamine synthesis, offering potential advantages in terms of atom economy and environmental sustainability [4] [5]. Recent research has demonstrated the feasibility of copper-catalyzed dehydrogenative coupling systems utilizing methanol and N,N'-dimethylethylenediamine as model substrates [4].
The catalytic approach employs heterogeneous copper-based catalysts, particularly Cu/ZnO/Al₂O₃ formulations, operating at temperatures around 180°C [4]. These systems demonstrate remarkable activity, achieving 86 mmol H₂·g Cu⁻¹·h⁻¹ with high-purity hydrogen production exceeding 99.98% [4]. The dehydrogenative coupling mechanism produces formamides as primary products while generating hydrogen as a valuable byproduct [4].
Ruthenium-based pincer catalysts have also shown promise for dehydrogenative coupling applications [5]. A rechargeable hydrogen storage system based on ethylenediamine and ethanol dehydrogenative coupling to form diacetylethylenediamine has been successfully demonstrated [5]. This system utilizes the same ruthenium catalyst for both hydrogen loading and unloading procedures, achieving excellent conversions in repetitive cycles without catalyst addition [5].
The optimization of reaction parameters represents a critical aspect of N,N'-diacetylethylenediamine synthesis, directly influencing product yield, purity, and process economics [6]. Systematic parameter optimization studies have revealed complex interdependencies between temperature, residence time, and reactant stoichiometry [7].
The molar ratio of ethylenediamine to acetic acid profoundly influences both conversion efficiency and product selectivity in N,N'-diacetylethylenediamine synthesis [1] [2]. Traditional industrial processes employ acetic acid in significant excess, typically maintaining molar ratios greater than 2.05 to ensure complete ethylenediamine conversion [1]. However, recent optimization studies have demonstrated that near-stoichiometric conditions can be achieved through improved process design [1].
Experimental data from continuous reactor studies indicate that molar ratios of 2.0 to 2.5 acetic acid per mole of ethylenediamine provide optimal performance [1]. The preferred range of 2.0 to 2.1 represents a significant reduction from traditional excess conditions while maintaining conversion levels exceeding 98% [1]. This optimization reduces raw material consumption and minimizes downstream separation requirements [1].
Research into biphasic acetylation systems has revealed that pH control significantly influences selectivity toward monoacetylated products [8]. Buffer systems utilizing sodium acetate and acetic acid at pH 5 have demonstrated enhanced selectivity while reducing side reaction formation [8]. The implementation of controlled pH conditions enables the selective formation of N,N'-diacetylethylenediamine while minimizing overacetylation to tetraacetylated products [8].
| Parameter | Traditional Process | Optimized Process | Improvement |
|---|---|---|---|
| Acetic Acid Molar Ratio | >2.5 | 2.0-2.1 | 16-20% reduction |
| Ethylenediamine Conversion | 95-97% | >98% | 1-3% increase |
| Water Content in Product | 3-5% | 0.5-2% | 50-80% reduction |
| Acetic Acid in Product | 2-4% | 0.3-1% | 70-85% reduction |
Temperature gradients and residence time optimization represent critical parameters for maximizing N,N'-diacetylethylenediamine yield while ensuring product quality [1] [6]. Industrial continuous processes typically operate at temperatures between 160 and 230°C, with optimal performance achieved around 210°C [1]. The elevated temperature facilitates rapid acetylation kinetics while enabling simultaneous water removal through distillation [1].
Residence time requirements vary significantly based on reaction temperature and catalyst presence [1] [6]. Continuous reactor systems require average residence times of 10 minutes to 3 hours, with preferred ranges of 15 minutes to 1 hour depending on temperature selection [1]. Higher temperatures enable shorter residence times but may increase thermal degradation risks [6].
Studies on tubular reactor systems have demonstrated that temperature optimization requires careful balance between reaction rate and product selectivity [6]. Higher temperatures favor reaction rate but may decrease ethylenediamine yield due to competing side reactions [6]. Multi-section tubular reactors with different temperature zones have been proposed as solutions, employing high temperatures initially for rapid reaction rates followed by lower temperatures to maximize yield [6].
Residence time distribution studies in continuous stirred tank reactor cascades have revealed optimal configurations for N-acetylation reactions [3]. Four-stage continuous stirred tank reactor systems achieved 83% conversion with 80% selectivity at 20-minute residence time [3]. The multi-stage approach provided superior performance compared to single-stage batch reactors, which achieved only 69% conversion with 87% selectivity [3].
| Temperature (°C) | Residence Time (min) | Conversion (%) | Selectivity (%) | Product Quality |
|---|---|---|---|---|
| 160 | 60 | 85 | 92 | High |
| 180 | 45 | 90 | 88 | High |
| 200 | 30 | 94 | 85 | Medium |
| 210 | 20 | 97 | 82 | Medium |
| 230 | 15 | 98 | 78 | Low |
Post-synthesis purification strategies are essential for achieving the high purity levels required for commercial N,N'-diacetylethylenediamine applications [2] [9]. The crude reaction product typically contains residual water, unreacted acetic acid, and trace organic impurities that must be removed through systematic purification protocols [2].
Crystallization techniques represent the primary purification methodology for N,N'-diacetylethylenediamine, offering both purification and product conditioning advantages [2] [9]. The crystallization process must be carefully controlled to achieve optimal crystal size distribution while maximizing yield and purity [9].
Temperature-controlled crystallization protocols have been developed to optimize N,N'-diacetylethylenediamine recovery [9]. The process involves initial dissolution in acetic anhydride at temperatures between 100 and 110°C, followed by rapid cooling to create high supersaturation conditions [9]. The temperature differential between dissolution and crystallization stages, typically 70 to 80°C, determines crystal nucleation density and final particle size distribution [9].
Advanced crystallization equipment employing two-stage temperature control has demonstrated superior performance compared to conventional gradual cooling methods [9]. The rapid cooling approach generates high supersaturation values, promoting increased crystalline nuclei formation and resulting in finer, more uniform crystal distributions [9]. This methodology produces purified N,N'-diacetylethylenediamine with purity levels exceeding 99.5% while achieving controlled granulometric properties [9].
Recrystallization solvent selection significantly influences purification efficiency and crystal quality [10]. Studies have evaluated multiple solvent systems including acetic acid, acetic anhydride, toluene, ethyl acetate, and alcohol mixtures [10]. Optimal recrystallization conditions utilize mixed solvent systems to achieve both high solubility at elevated temperatures and effective precipitation upon cooling [10].
| Crystallization Parameter | Standard Process | Optimized Process | Result |
|---|---|---|---|
| Initial Temperature (°C) | 90-100 | 100-110 | Improved dissolution |
| Final Temperature (°C) | 20-25 | 15-20 | Enhanced precipitation |
| Temperature Drop (°C) | 70-75 | 85-90 | Finer crystals |
| Cooling Rate (°C/min) | 1-2 | 5-10 | Better nucleation |
| Product Purity (%) | 98.5-99.0 | >99.5 | Quality improvement |
Distillation-based water removal represents a critical component of continuous N,N'-diacetylethylenediamine production, enabling simultaneous reaction and purification [1] [11]. The distillation system must effectively separate reaction water from the process stream while minimizing product losses and maintaining system efficiency [1].
Column design optimization plays a crucial role in distillation performance for N,N'-diacetylethylenediamine systems [1]. The distillation column contains structured packing or theoretical plates between the ethylenediamine inlet and liquid outlet to the reaction vessel [1]. Optimal separation capacity requires 2 to 6 theoretical plates to achieve effective water removal while preventing ethylenediamine losses [1].
Countercurrent operation between rising water vapor and descending ethylenediamine feed enhances separation efficiency [1]. The ethylenediamine feed, comprising 20 to 80% of total ethylenediamine input, contacts water vapor in the column before entering the reaction vessel [1]. This contact enables chemical washing of the water vapor, removing co-evaporated acetic acid and improving overall process efficiency [1].
Advanced distillation configurations employ multiple column sections to optimize performance [1]. A column section above the ethylenediamine feed point prevents trace ethylenediamine from entering the overhead water stream [1]. Partial condensate return may be implemented to maintain adequate liquid flow in the column while maximizing water removal efficiency [1].
Process data from industrial implementations demonstrate significant improvements in water removal efficiency [1]. Initial distillate streams containing 78.6% water and 21.4% acetic acid can be optimized to achieve 99.0% water with only 1.0% acetic acid through proper column design and operation [1]. These improvements reduce downstream processing requirements and enhance overall process economics [1].
| Distillation Parameter | Initial Design | Optimized Design | Improvement |
|---|---|---|---|
| Water Content in Distillate (%) | 78.6 | 99.0 | 26% increase |
| Acetic Acid in Distillate (%) | 21.4 | 1.0 | 95% reduction |
| Theoretical Plates Required | 1-2 | 4-6 | Enhanced separation |
| Ethylenediamine Losses (%) | 2-3 | <0.5 | 75% reduction |
| Energy Consumption (MJ/kg) | 8.5 | 6.2 | 27% reduction |
Nuclear magnetic resonance spectroscopy provides definitive structural identification of N,N'-Diacetylethylenediamine through characteristic resonance patterns in both proton and carbon-13 spectra [1] [2]. The compound exhibits a highly symmetrical molecular structure that significantly simplifies the spectral interpretation.
Proton Nuclear Magnetic Resonance Analysis
The ¹H Nuclear Magnetic Resonance spectrum of N,N'-Diacetylethylenediamine recorded in deuterated chloroform displays three distinct resonance environments [1] [2]. The most characteristic signal appears at 6.6 parts per million as a broad singlet, corresponding to the two equivalent secondary amide protons (-NH-). This broadening phenomenon results from rapid chemical exchange with trace moisture and quadrupolar relaxation effects typical of nitrogen-bound hydrogen atoms [3].
The ethylene bridge protons (-CH₂CH₂-) generate a singlet at 3.37 parts per million, integrating for four hydrogen atoms [1] [2]. The singlet multiplicity confirms the molecular symmetry, as both methylene groups experience identical chemical environments. Finally, the acetyl methyl groups (-COCH₃) produce an intense singlet at 2.0 parts per million, accounting for six equivalent protons [1] [2].
Carbon-13 Nuclear Magnetic Resonance Spectral Features
The ¹³C Nuclear Magnetic Resonance spectrum exhibits three distinct carbon environments reflecting the compound's symmetrical structure [2]. The carbonyl carbons resonate at 170.5 parts per million, characteristic of secondary amide functional groups [4] [5]. The ethylene bridge carbons appear at 39.8 parts per million, consistent with methylene carbons adjacent to electron-withdrawing amide nitrogen atoms [6]. The acetyl methyl carbons generate the most upfield signal at 22.3 parts per million, typical of aliphatic methyl groups attached to carbonyl carbons [5] [6].
Infrared spectroscopy reveals characteristic vibrational modes that provide unambiguous identification of functional groups within N,N'-Diacetylethylenediamine [7] [8]. The spectral interpretation focuses on key absorption bands that define the compound's structural features.
Amide Functional Group Vibrations
The secondary amide N-H stretching vibrations manifest as medium to strong absorption bands in the 3300-3200 reciprocal centimeter region [7] [8] [9]. These bands exhibit the characteristic sharpness associated with secondary amides, distinguishing them from broader primary amide absorptions. The amide I band, corresponding to C=O stretching, appears prominently between 1650-1630 reciprocal centimeters with strong intensity [7] [8] [10]. This frequency range confirms the secondary amide character and indicates minimal hydrogen bonding in the solid state.
The amide II band emerges at 1550-1520 reciprocal centimeters with medium to strong intensity, representing coupled N-H bending and C-N stretching vibrations [7] [8] [9]. This band provides additional confirmation of the secondary amide functionality and helps distinguish N,N'-Diacetylethylenediamine from other ethylenediamine derivatives.
Aliphatic and Skeletal Vibrations
Methyl and methylene C-H stretching absorptions occur in the 2950-2850 reciprocal centimeter region with medium intensity [7] [8]. The C-N bond stretching vibrations appear at 1250-1200 reciprocal centimeters with medium intensity, characteristic of aliphatic carbon-nitrogen bonds [7] [8] [9]. Acetyl methyl deformation modes generate absorptions at 1375-1350 reciprocal centimeters, while carbon skeleton vibrations produce weaker bands in the 1100-1000 reciprocal centimeter region [7] [8].
Comprehensive melting point determinations across multiple commercial sources reveal consistent thermal transition temperatures for N,N'-Diacetylethylenediamine, with variations correlating directly to purity specifications [11] [12] [13] [14] [15]. High-purity analytical grade materials exhibit the most reliable and reproducible melting characteristics.
Commercial Source Variability
Melting point data from seven independent commercial sources demonstrates a range from 170°C to 177°C, with higher purity grades consistently exhibiting elevated and more precisely defined melting ranges [11] [12] [13] [14] [15]. Materials specified at greater than 98.0% purity by gas chromatography consistently melt between 174-177°C, while commercial grade materials exhibit broader ranges of 170-172°C [12] [11].
The most frequently reported range centers around 173-175°C for materials with 98% minimum purity specifications [13] [14]. Advanced analytical grade preparations with purity exceeding 98.5% demonstrate melting points approaching the upper end of the observed range at 174-177°C [12] [15]. This correlation between purity and melting point provides a useful quality control parameter for material characterization.
Thermal Transition Characteristics
The melting process exhibits sharp thermal transitions characteristic of crystalline organic compounds with well-defined lattice structures. The relatively narrow temperature ranges observed across purity grades indicate minimal polymorphic variations and suggest a stable crystal form under standard storage conditions [12] [13]. The consistency of reported values across different analytical laboratories confirms the reliability of melting point determination as a primary characterization method.
Thermogravimetric analysis provides insights into the thermal decomposition pathways and stability characteristics of N,N'-Diacetylethylenediamine under controlled heating conditions [16] [17] [18]. The thermal behavior reflects the inherent stability of the amide functional groups and the overall molecular architecture.
Thermal Decomposition Profile
Under inert atmosphere conditions, N,N'-Diacetylethylenediamine exhibits remarkable thermal stability below 200°C, with minimal mass loss attributable primarily to residual moisture content [16] [18]. The principal decomposition commences at approximately 250-280°C, characterized by gradual mass loss corresponding to amide bond cleavage and deacetylation reactions [17] [19].
The decomposition pathway involves sequential loss of acetyl groups, followed by degradation of the ethylenediamine backbone at elevated temperatures approaching 400°C [17] [20]. Mass spectrometric analysis of evolved gases during thermogravimetric experiments reveals acetic acid as the primary initial decomposition product, consistent with amide hydrolysis mechanisms [16] [21].
Stability Under Oxidative Conditions
Thermogravimetric analysis under oxidative atmospheres demonstrates enhanced decomposition rates due to oxidative degradation of the organic framework [17] [18]. The onset temperature for significant mass loss decreases to approximately 180-200°C under air or oxygen-enriched conditions, reflecting the susceptibility of amide groups to oxidative cleavage [17].
The solubility characteristics of N,N'-Diacetylethylenediamine reflect the compound's amphiphilic nature, combining polar amide functionalities with a relatively lipophilic ethylene backbone [11] [22] [23]. Solubility behavior provides critical insights for synthetic applications and purification strategies.
Polar Protic Solvent Systems
N,N'-Diacetylethylenediamine exhibits excellent solubility in highly polar protic solvents, particularly water and lower alcohols [11] [23]. The high water solubility stems from extensive hydrogen bonding between the amide N-H and C=O groups with water molecules, supplemented by dipolar interactions [23]. Quantitative solubility in water exceeds several grams per 100 milliliters at ambient temperature, facilitating aqueous synthetic procedures [11].
Methanol demonstrates superior dissolving capacity compared to ethanol, reflecting the inverse relationship between alcohol chain length and solvating ability for polar compounds [22] [23]. The solubility hierarchy follows the sequence: water > methanol > ethanol > propanol, consistent with decreasing hydrogen bonding capacity and increasing hydrophobic character [24] [25].
Polar Aprotic and Moderately Polar Systems
Dimethylformamide and dimethyl sulfoxide provide excellent solvating environments due to their high dielectric constants and hydrogen bond accepting capabilities [26] [23]. These solvents effectively solvate both the amide functional groups and the aliphatic backbone through complementary interactions. Acetone shows moderate dissolving capacity, primarily through dipolar interactions with the carbonyl groups [23] [27].
Halogenated solvents such as chloroform and dichloromethane demonstrate limited solubility, restricting their utility for synthetic applications [28] [26]. The reduced solubility reflects minimal favorable interactions between the polar amide groups and the weakly polar halogenated solvents [29].
Nonpolar Solvent Incompatibility
Irritant